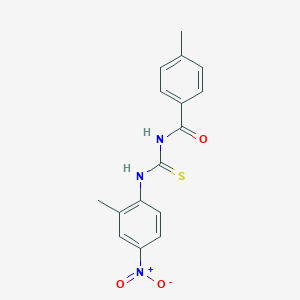![molecular formula C22H19N3O2S B410481 N-[3-({[(2-METHYLPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)PHENYL]BENZAMIDE](/img/structure/B410481.png)
N-[3-({[(2-METHYLPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)PHENYL]BENZAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-({[(2-METHYLPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)PHENYL]BENZAMIDE is a complex organic compound with a unique structure that includes benzamide and thioamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-({[(2-METHYLPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)PHENYL]BENZAMIDE typically involves multiple steps. One common method includes the reaction of 2-methylbenzoic acid with thionyl chloride to form 2-methylbenzoyl chloride. This intermediate is then reacted with 3-aminophenylthiourea to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-[3-({[(2-METHYLPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)PHENYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzamide and thioamide functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or thiols.
Substitution: Formation of substituted benzamides or thioamides.
Scientific Research Applications
N-[3-({[(2-METHYLPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)PHENYL]BENZAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[3-({[(2-METHYLPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)PHENYL]BENZAMIDE involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
- N-[3-({[(2-methoxybenzoyl)amino]carbothioyl}amino)phenyl]benzamide
- N-[3-({[(2-chlorobenzoyl)amino]carbothioyl}amino)phenyl]benzamide
Uniqueness
N-[3-({[(2-METHYLPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)PHENYL]BENZAMIDE is unique due to its specific substitution pattern on the benzamide and thioamide groups. This structural uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C22H19N3O2S |
|---|---|
Molecular Weight |
389.5g/mol |
IUPAC Name |
N-[(3-benzamidophenyl)carbamothioyl]-2-methylbenzamide |
InChI |
InChI=1S/C22H19N3O2S/c1-15-8-5-6-13-19(15)21(27)25-22(28)24-18-12-7-11-17(14-18)23-20(26)16-9-3-2-4-10-16/h2-14H,1H3,(H,23,26)(H2,24,25,27,28) |
InChI Key |
YUINTINRNKQCIP-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)NC(=S)NC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC(=S)NC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-N-[3-[(4-methoxybenzoyl)carbamothioylamino]phenyl]benzamide](/img/structure/B410399.png)
![N-{[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-methoxybenzamide](/img/structure/B410401.png)
![N-[(3-chloro-4-methylphenyl)carbamothioyl]-4-methoxybenzamide](/img/structure/B410407.png)
![N-[3-({[(4-methoxybenzoyl)amino]carbothioyl}amino)phenyl]-2-methylbenzamide](/img/structure/B410408.png)
![N-[(4-bromo-2,6-dimethylphenyl)carbamothioyl]-4-methoxybenzamide](/img/structure/B410409.png)
![N-[4-(diethylamino)phenyl]-N'-(4-methoxybenzoyl)thiourea](/img/structure/B410410.png)
![N-[4-(dimethylamino)phenyl]-N'-(4-methoxybenzoyl)thiourea](/img/structure/B410413.png)
![Propyl 4-({[(4-methoxybenzoyl)amino]carbothioyl}amino)benzoate](/img/structure/B410414.png)
![Ethyl 4-({[(4-methoxybenzoyl)amino]carbothioyl}amino)benzoate](/img/structure/B410415.png)
![4-methoxy-N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]benzamide](/img/structure/B410416.png)

![N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-N'-(4-methoxybenzoyl)thiourea](/img/structure/B410418.png)
![N-[(5-bromopyridin-2-yl)carbamothioyl]-4-methylbenzamide](/img/structure/B410420.png)

